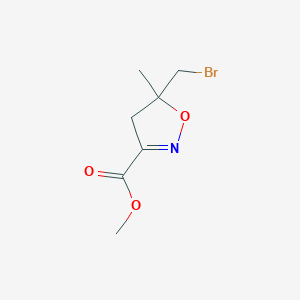

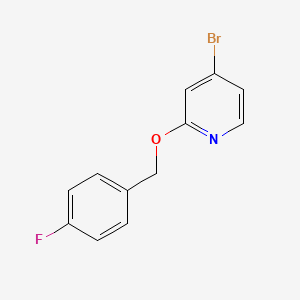

![molecular formula C15H13FN4O3 B2392505 N'-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide CAS No. 301194-59-2](/img/structure/B2392505.png)

N'-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N’-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide is a chemical compound with the molecular formula C15H13FN4O3 . It has an average mass of 316.287 Da and a monoisotopic mass of 316.097168 Da . This compound has potential applications in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of N’-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide is defined by its molecular formula, C15H13FN4O3 . The compound contains 15 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, 4 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of N’-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide are defined by its molecular structure. It has an average mass of 316.287 Da and a monoisotopic mass of 316.097168 Da . Additional properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications

Anti-Doping Control for Recombinant Erythropoietin (rHuEPO)

- Role of N’-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide : Researchers have investigated the role of sialic acid residues in the isoelectric profiles of recombinant and natural urinary EPO. Preliminary results indicate that other unidentified residues contribute to the more acidic properties of natural hormone. Desialylation leads to different isoelectric patterns between the two hormones .

Climate Change Adaptation Research

- Interdisciplinary Applications : While not directly related to the compound’s chemical properties, consider its potential role in climate change adaptation. Investigate innovative solutions that incorporate science, technology, and innovation to increase participation in climate adaptation efforts .

Mechanism of Action

The mechanism of action for N’-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide is not specified in the search results. This could be due to the compound’s potential applications in various fields of research and industry, which may involve different mechanisms of action depending on the specific application.

properties

IUPAC Name |

N-[(E)-(4-fluorophenyl)methylideneamino]-2-(3-nitroanilino)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4O3/c16-12-6-4-11(5-7-12)9-18-19-15(21)10-17-13-2-1-3-14(8-13)20(22)23/h1-9,17H,10H2,(H,19,21)/b18-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBOEQQCZOQOHF-GIJQJNRQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NCC(=O)NN=CC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NCC(=O)N/N=C/C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24824519 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N'-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxyacetamide](/img/structure/B2392422.png)

![2-Phenylmethoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2392423.png)

![4-[(2-Chlorophenyl)methyl]-1-(3-morpholin-4-yl-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2392424.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2392428.png)

![N-(2-ethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2392434.png)

![2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide](/img/structure/B2392442.png)

![4-((1H-pyrazol-1-yl)methyl)-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidine](/img/structure/B2392443.png)